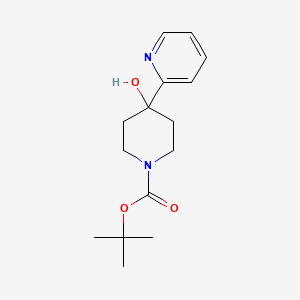

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate

Description

Chemical Structure and Properties Tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 90606-75-0, Molecular Formula: C₁₅H₂₂N₂O₃) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a pyridin-2-yl substituent at the 4-position of the piperidine ring .

Synthesis

The compound is typically synthesized via nucleophilic addition of pyridin-2-yl lithium to tert-butyl 4-oxopiperidine-1-carboxylate under cryogenic conditions (−78 °C), followed by quenching with aqueous NH₄Cl to yield the hydroxylated product. This method, analogous to other 4-substituted piperidine syntheses, achieves high yields (>95%) and purity .

Applications It serves as a key intermediate in pharmaceuticals, particularly for kinase inhibitors and endocannabinoid hydrolase modulators, due to its structural versatility .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-10-7-15(19,8-11-17)12-6-4-5-9-16-12/h4-6,9,19H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMUWLOVHGXEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474572 | |

| Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90606-75-0 | |

| Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative using hydrogenation catalysts such as palladium on carbon.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Piperidine derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features are often found in pharmacologically active compounds, making it a useful scaffold for drug discovery.

Medicine

Tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate and Analogues

Key Observations:

Electronic Effects: Pyridin-2-yl and cyano substituents increase electron density at the piperidine nitrogen, enhancing reactivity in amide coupling reactions compared to phenyl or alkyl groups . Trifluoromethyl groups (e.g., in CAS 550371-74-9) improve lipophilicity and resistance to oxidative degradation .

Synthetic Yields :

- Pyridin-2-yl derivatives (e.g., 90606-75-0) exhibit higher yields (>95%) compared to sterically hindered o-tolyl analogues (99% yield but slower reaction rates) .

Biological Relevance: Pyridine-containing derivatives show superior binding to enzymatic active sites (e.g., endocannabinoid hydrolase) compared to purely aromatic or aliphatic variants . Bromopyridinyl analogues (e.g., CAS 141545-71-3) are pivotal in Suzuki-Miyaura cross-coupling reactions for drug diversification .

Biological Activity

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate, also known by its CAS number 90606-75-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate is , with a molecular weight of approximately 278.35 g/mol. The compound features a piperidine ring, a pyridine moiety, and a tert-butyl group, contributing to its unique biological properties.

Research indicates that the compound interacts with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

- Receptor Modulation : The presence of the pyridine group allows for interaction with neurotransmitter receptors, influencing neurological pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : In vitro studies demonstrated that tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate significantly inhibits the proliferation of cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent activity compared to non-cancerous cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Neurotransmitter Interaction : It modulates neurotransmitter levels in the brain, which may provide protective effects against neurodegeneration. This action is likely mediated through its interaction with dopaminergic and serotonergic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vivo Studies on Tumor Growth : In a murine model, administration of the compound resulted in significant inhibition of tumor growth in mice inoculated with MDA-MB-231 cells. The treatment reduced metastatic nodules and improved survival rates compared to controls .

- Safety Profile Assessment : Toxicity studies revealed a favorable safety profile, with lower toxicity observed in normal cells compared to cancerous ones, suggesting a therapeutic window that warrants further exploration .

Research Findings

A summary of key research findings related to the biological activity of tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate is presented in the following table:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.